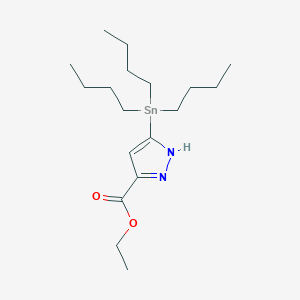

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C18H34N2O2Sn . It is a solid substance . Pyrazoles, which include this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester consists of a pyrazole ring with a tributylstannyl group at the 5-position and a carboxylic acid ethyl ester group at the 3-position .Physical And Chemical Properties Analysis

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a solid substance . Its molecular weight is 429.18 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Pyrazole derivatives are pivotal in the synthesis of complex molecules due to their versatile chemical properties. The synthesis of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates has been explored as precursors in cross-coupling reactions to obtain condensed pyrazoles, showcasing the utility of pyrazole esters in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011). Similarly, the development of a safe and efficient synthesis route for ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for various chemical transformations, underscores the role of pyrazole derivatives in facilitating the synthesis of medically relevant compounds (Szilágyi et al., 2022).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyrazole derivatives have been synthesized and evaluated for their pharmacological activities. For instance, a study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters reveals their potential as new analgesic and anti-inflammatory agents, with minimal ulcerogenic effects compared to traditional medications (Gokulan et al., 2012). This research highlights the therapeutic potential of pyrazole esters in developing safer and more effective drugs.

Material Science and Corrosion Inhibition

Pyrazole derivatives also find applications in material science, particularly as corrosion inhibitors. The effectiveness of certain pyrazole compounds in reducing the corrosion rate of steel in acidic environments demonstrates their potential in extending the lifespan of metal structures (Herrag et al., 2007). This property is crucial for industries reliant on metal infrastructure, offering a chemical approach to combating corrosion.

Optical and Electronic Applications

The exploration of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential nonlinear optical (NLO) materials underscores the importance of pyrazole derivatives in optical and electronic applications. These compounds have shown promising optical nonlinearity, indicating their suitability for optical limiting applications, which are essential in protecting optical sensors and human eyes from damage by intense light sources (Chandrakantha et al., 2013).

Safety And Hazards

Orientations Futures

Future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As pyrazoles have a wide range of applications in various fields of chemistry , this compound could also have potential uses that are yet to be discovered.

Propriétés

IUPAC Name |

ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTNFPBKDVQZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566283 |

Source

|

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester | |

CAS RN |

141998-85-8 |

Source

|

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.